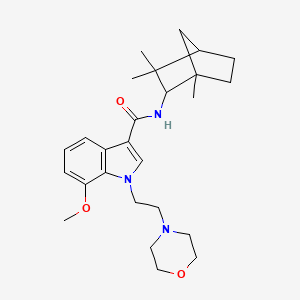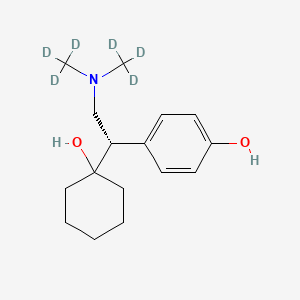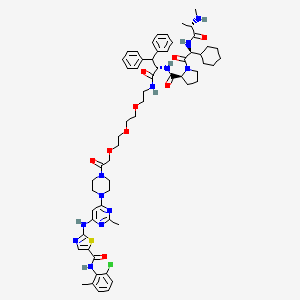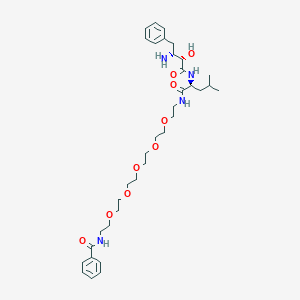
BzNH-BS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BzNH-BS is a chemical compound that comprises two distinct ligands: methyl-bestatin (MeBS) and benzoyl-amide. These ligands are interconnected through linkers. Methyl-bestatin functions as a ligand for cellular inhibitor of apoptosis protein 1 (cIAP1), a ubiquitin ligase involved in cellular inhibition of apoptosis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BzNH-BS involves the conjugation of methyl-bestatin and benzoyl-amide through specific linkers. The detailed synthetic route and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification processes.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and purification systems to ensure high yield and purity. The exact methods are proprietary and tailored to optimize production efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
BzNH-BS undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound.
Aplicaciones Científicas De Investigación
BzNH-BS has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of apoptosis processes.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for potential therapeutic applications in cancer treatment due to its ability to inhibit cIAP1.
Industry: Utilized in the development of new chemical entities and drug discovery programs
Mecanismo De Acción
BzNH-BS exerts its effects by binding to cIAP1, a ubiquitin ligase involved in the inhibition of apoptosis. This binding disrupts the normal function of cIAP1, leading to the induction of apoptosis in cancer cells. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling cascades that regulate cell survival and death.
Comparación Con Compuestos Similares
Similar Compounds
Methyl-bestatin (MeBS): A ligand for cIAP1, similar to BzNH-BS but without the benzoyl-amide component.
Benzoyl-amide: A component of this compound, but not conjugated with methyl-bestatin.
Other cIAP1 Inhibitors: Compounds that target cIAP1 but may have different structures and mechanisms of action
Uniqueness
This compound is unique due to its dual-ligand structure, which allows it to effectively inhibit cIAP1 and induce apoptosis in cancer cells. This dual-ligand approach provides a distinct advantage over single-ligand inhibitors by enhancing binding affinity and specificity.
Propiedades
Fórmula molecular |
C35H54N4O9 |
|---|---|
Peso molecular |
674.8 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C35H54N4O9/c1-27(2)25-31(39-35(43)32(40)30(36)26-28-9-5-3-6-10-28)34(42)38-14-16-45-18-20-47-22-24-48-23-21-46-19-17-44-15-13-37-33(41)29-11-7-4-8-12-29/h3-12,27,30-32,40H,13-26,36H2,1-2H3,(H,37,41)(H,38,42)(H,39,43)/t30-,31+,32+/m1/s1 |
Clave InChI |
VJPDUUIEFZFXNO-RTOKGZNSSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCCOCCOCCOCCOCCOCCNC(=O)C1=CC=CC=C1)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O |
SMILES canónico |
CC(C)CC(C(=O)NCCOCCOCCOCCOCCOCCNC(=O)C1=CC=CC=C1)NC(=O)C(C(CC2=CC=CC=C2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B15073357.png)
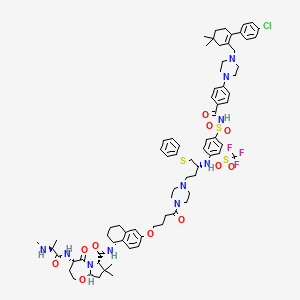
![N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-2-[(4-cyanophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15073371.png)
![morpholin-4-yl-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]methanone](/img/structure/B15073391.png)
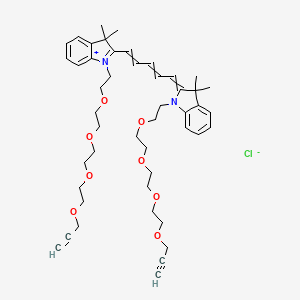
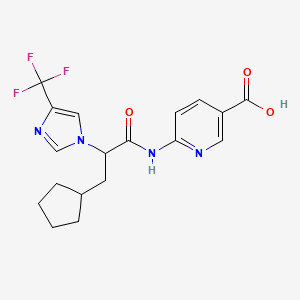
![4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid](/img/structure/B15073419.png)
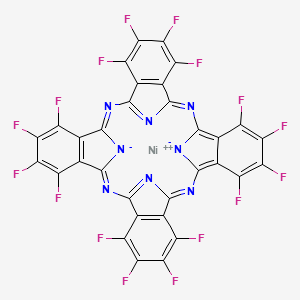

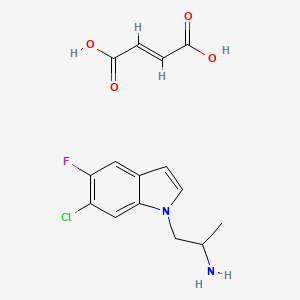
![1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine](/img/structure/B15073434.png)
